Cas no 885518-26-3 (4-Fluoro-1H-indol-6-amine)

4-Fluoro-1H-indol-6-amine is a fluorinated indole derivative with a primary amine functional group at the 6-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of both fluorine and amine groups enhances its reactivity, enabling selective modifications for constructing complex heterocyclic frameworks. Its structural features make it valuable in medicinal chemistry for designing bioactive molecules, including kinase inhibitors and serotonin receptor modulators. The fluorine substituent improves metabolic stability and binding affinity, while the amine group facilitates further derivatization. This compound is typically handled under controlled conditions due to its sensitivity. High-purity grades are available for research and industrial applications.
4-Fluoro-1H-indol-6-amine structure
4-Fluoro-1H-indol-6-amine structure
Product Name:4-Fluoro-1H-indol-6-amine
CAS No:885518-26-3
MF:C8H7FN2
MW:150.152984857559
MDL:MFCD07357295
CID:711922
PubChem ID:24728023
Update Time:2025-05-26

4-Fluoro-1H-indol-6-amine Chemical and Physical Properties

Names and Identifiers

    • 4-Fluoro-1H-indol-6-amine
    • 1H-Indol-6-amine,4-fluoro-
    • 1H-Indol-6-amine,4-fluoro-(9CI)
    • 6-Amino-4-fluoroindole
    • AK134591
    • 4-Fluoro-1H-indol-6-ylamine
    • FCH854897
    • SB15122
    • HCH0044704
    • ST2418345
    • AX8251468
    • AB0062026
    • Z5265
    • 4-Fluoro-1H-indol-6-amine (ACI)
    • 885518-26-3
    • DS-1976
    • 1H-Indol-6-aMine, 4-fluoro-
    • DB-077885
    • SCHEMBL18953700
    • DTXSID40646108
    • CS-W022177
    • AKOS006284309
    • 6-Amino-4-fluoro-1H-indole
    • SY114536
    • MFCD07357295
    • MDL: MFCD07357295
    • Inchi: 1S/C8H7FN2/c9-7-3-5(10)4-8-6(7)1-2-11-8/h1-4,11H,10H2
    • InChI Key: RCBICGWTJATNNU-UHFFFAOYSA-N
    • SMILES: FC1C2=C(NC=C2)C=C(N)C=1

Computed Properties

  • Exact Mass: 150.05932639g/mol
  • Monoisotopic Mass: 150.05932639g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 151
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1.5
  • Topological Polar Surface Area: 41.8

Experimental Properties

  • Density: 1.4±0.1 g/cm3
  • Boiling Point: 360.6±22.0 °C at 760 mmHg
  • Flash Point: 171.9±22.3 °C
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C

4-Fluoro-1H-indol-6-amine Security Information

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4-Fluoro-1H-indol-6-amine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:885518-26-3)4-Fluoro-1H-indol-6-amine
Order Number:A861850
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:32
Price ($):330.0/1257.0
Email:sales@amadischem.com

Additional information on 4-Fluoro-1H-indol-6-amine

4-Fluoro-1H-indol-6-amine: A Promising Compound in Pharmaceutical Research

4-Fluoro-1H-indol-6-amine (CAS No. 885518-26-3) is a versatile compound that has garnered significant attention in the field of pharmaceutical research due to its unique chemical structure and potential therapeutic applications. This compound, characterized by its indole core and fluorine substitution, has been extensively studied for its biological activities and pharmacological properties.

The chemical structure of 4-Fluoro-1H-indol-6-amine is noteworthy for its indole scaffold, which is a common motif in many bioactive molecules. The presence of a fluorine atom at the 4-position of the indole ring introduces additional complexity and modulates the compound's physicochemical properties, such as lipophilicity and electronic effects. These modifications can significantly influence the compound's biological activity and pharmacokinetic profile.

Recent studies have highlighted the potential of 4-Fluoro-1H-indol-6-amine in various therapeutic areas. One of the most promising applications is in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Research has shown that this compound can modulate key signaling pathways involved in neuroprotection and neuroinflammation. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that 4-Fluoro-1H-indol-6-amine exhibits potent anti-inflammatory effects by inhibiting the activation of microglial cells, which are known to contribute to neuroinflammatory processes.

In addition to its neuroprotective properties, 4-Fluoro-1H-indol-6-amine has also shown promise in cancer research. Preclinical studies have indicated that this compound can selectively target cancer cells by inducing apoptosis and inhibiting cell proliferation. A notable study published in Cancer Research found that 4-Fluoro-1H-indol-6-amine effectively suppressed the growth of various cancer cell lines, including those resistant to conventional chemotherapy agents. The mechanism of action appears to involve the modulation of multiple signaling pathways, such as the PI3K/AKT and MAPK pathways, which are frequently dysregulated in cancer.

The pharmacokinetic properties of 4-Fluoro-1H-indol-6-amine have also been extensively investigated. Studies have shown that this compound exhibits favorable oral bioavailability and a reasonable half-life, making it a suitable candidate for further development as an oral therapeutic agent. Additionally, its low toxicity profile in preclinical models suggests that it may have a favorable safety margin for clinical use.

In terms of synthetic chemistry, the preparation of 4-Fluoro-1H-indol-6-amine has been optimized to improve yield and purity. Various synthetic routes have been reported, including multistep processes involving palladium-catalyzed coupling reactions and selective fluorination steps. These advancements in synthetic methodology have facilitated the large-scale production of this compound for both research and potential commercial applications.

The potential applications of 4-Fluoro-1H-indol-6-amine extend beyond its direct therapeutic effects. It has also been used as a building block for the synthesis of more complex molecules with enhanced biological activities. For example, researchers have explored the use of this compound as a scaffold for developing novel inhibitors of specific enzymes or receptors involved in disease pathogenesis.

In conclusion, 4-Fluoro-1H-indol-6-amine (CAS No. 885518-26-3) represents a promising lead compound with diverse therapeutic potential. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further development in various areas of pharmaceutical research. Ongoing studies are expected to uncover additional applications and refine its use as a therapeutic agent.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:885518-26-3)4-Fluoro-1H-indol-6-amine
A861850
Purity:99%/99%
Quantity:1g/5g
Price ($):330.0/1257.0
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